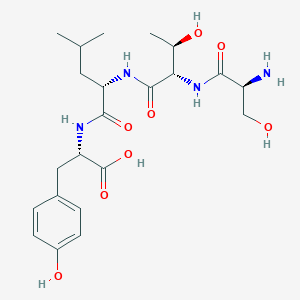
L-Tyrosine, L-seryl-L-threonyl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-serine, L-threonine, and L-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-seryl-L-threonyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Tyrosine, L-seryl-L-threonyl-L-leucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反应分析
Types of Reactions
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, a key intermediate in melanin biosynthesis.
科学研究应用
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Tyrosine, L-seryl-L-threonyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-tyrosine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The peptide can influence various signaling pathways by modulating the activity of enzymes and receptors involved in these processes.
相似化合物的比较
Similar Compounds
L-Tyrosine: A precursor for neurotransmitter synthesis.
L-Serine: Involved in the synthesis of phospholipids and sphingolipids.
L-Threonine: Essential for protein synthesis and immune function.
L-Leucine: Plays a critical role in protein synthesis and muscle metabolism.
Uniqueness
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to participate in diverse chemical reactions and its role in various biological processes make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
500719-08-4 |
|---|---|
分子式 |
C22H34N4O8 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H34N4O8/c1-11(2)8-16(24-21(32)18(12(3)28)26-19(30)15(23)10-27)20(31)25-17(22(33)34)9-13-4-6-14(29)7-5-13/h4-7,11-12,15-18,27-29H,8-10,23H2,1-3H3,(H,24,32)(H,25,31)(H,26,30)(H,33,34)/t12-,15+,16+,17+,18+/m1/s1 |
InChI 键 |
WXGPIKWDGMKHRF-QNHTTWNFSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


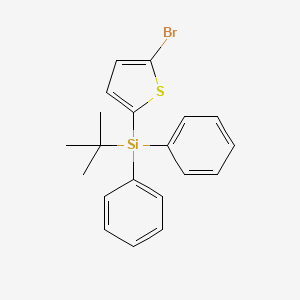
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
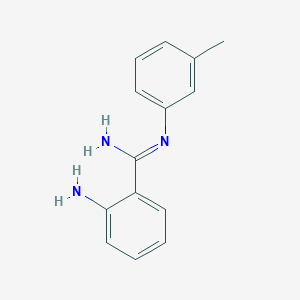
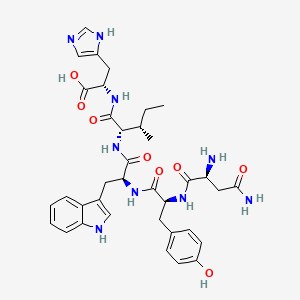


![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
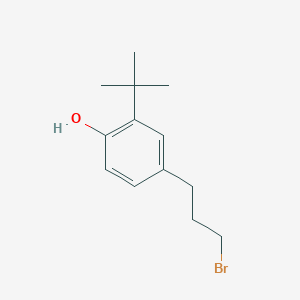
![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)
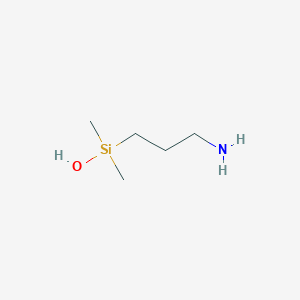


![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
